- Preparation of oxadiazolopyridine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors, World Intellectual Property Organization, , ,
Cas no 944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine)
944401-56-3 structure
Product Name:5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Numéro CAS:944401-56-3
Le MF:C6H4BrF3N2
Mégawatts:241.008570671082
MDL:MFCD09864896
CID:835647
PubChem ID:28875348
Update Time:2025-05-25
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
- 2-pyridinamine, 5-bromo-4-(trifluoromethyl)-
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
- 5-bromo-4-(trifluoromethyl)-2-pyridylamine
- 5-bromo-4--trifluoromethyl-pyridin-2-amine
- 5-Bromo-4-trifluoromethyl-pyridin-2-ylamine
- AEWYLVDLWQPJGW-UHFFFAOYSA-N
- BCP15317
- SBB051921
- BBL102623
- STL556426
- FD2103
- SB18622
- VP11845
- SC-8
- 5-Bromo-4-(trifluoromethyl)-2-pyridinamine (ACI)
- 5-Bromo-4-trifluoromethylpyridin-2-amine
- 5-Bromo-4-trifluoromethylpyridin-2-ylamine
- [5-Bromo-4-(trifluoromethyl)-2-pyridyl]amine
- SY013435
- AS-813/43501931
- DB-001216
- J-517056
- 2-amino-4-trifluoromethyl-5-bromopyridine
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95%
- DTXSID80651731
- AKOS005063346
- MFCD09864896
- SCHEMBL857498
- Z1269205582
- A3256
- CS-M0294
- 944401-56-3
- EG-0018
- 5-bromo-4-(trifluoromethyl)-2-pyridinylamine
- EN300-269287
-
- MDL: MFCD09864896
- Piscine à noyau: 1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
- La clé Inchi: AEWYLVDLWQPJGW-UHFFFAOYSA-N
- Sourire: FC(C1C(Br)=CN=C(N)C=1)(F)F
Propriétés calculées
- Qualité précise: 239.95100
- Masse isotopique unique: 239.951
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 161
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.9
- Le xlogp3: 2.1
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.79
- Point de fusion: 72.0 to 76.0 deg-C
- Point d'ébullition: 243.9°C at 760 mmHg
- Point d'éclair: 101.3±27.3 °C
- Le PSA: 38.91000
- Le LogP: 3.02630
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:1
- Code de catégorie de danger: 22-36
- Instructions de sécurité: 24/25
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
5-Bromo-4-(trifluoromethyl)pyridin-2-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016259-1g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 1g |
$182.45 | 2023-08-31 | |
| Alichem | A029016259-5g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 5g |
$578.43 | 2023-08-31 | |
| Alichem | A029016259-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 10g |
$963.59 | 2023-08-31 | |
| Alichem | A029016259-25g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 25g |
$1927.18 | 2023-08-31 | |
| Fluorochem | 043708-1g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 1g |
£53.00 | 2022-03-01 | |
| Fluorochem | 043708-5g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 5g |
£204.00 | 2022-03-01 | |
| Fluorochem | 043708-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 10g |
£395.00 | 2022-03-01 | |
| Fluorochem | 043708-25g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 25g |
£802.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048313-500mg |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 500mg |
1006.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048313-5g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 5g |
5396.0CNY | 2021-07-07 |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
Référence
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Référence
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, 0 °C; 30 min, 3 °C → 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
Référence
- Manufacturing process for pyrimidine derivatives, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
Référence
- Pyrazolyl pyrrolinones and their use as herbicides, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 2 h, 25 °C
Référence
- Preparation of triazine compounds as antitumor agent, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; overnight, rt
Référence
- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 1 h, rt
Référence
- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 0.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 6 h, rt
Référence
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt
Référence
- Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives, Bioorganic & Medicinal Chemistry Letters, 2020, 30(12),
Méthode de production 14
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Preparation of pyrimidine derivatives as PI3K inhibitors, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Référence
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2016, 108, 644-654
Méthode de production 16
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Référence
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Référence
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779
Méthode de production 18
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
Référence
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 3 h, rt
Référence
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of pyrrolone derivatives as herbicides, World Intellectual Property Organization, , ,
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Raw materials
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Preparation Products
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Numéro de commande:A844950
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:04
Prix ($):413.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
Numéro de commande:sfd680
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:32
Prix ($):discuss personally
Courriel:sales2@senfeida.com
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Littérature connexe
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Pureté:99%
Quantité:100g
Prix ($):413.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête